3'-Azetidinomethyl-2,6-dimethylbenzophenone
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Overview
Description
3’-Azetidinomethyl-2,6-dimethylbenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their applications in organic synthesis and as intermediates in the production of various chemical products. The compound features a benzophenone core substituted with azetidinomethyl and dimethyl groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-2,6-dimethylbenzophenone typically involves the following steps:
Formation of 2,6-dimethylbenzophenone: This can be achieved through the Friedel-Crafts acylation of 2,6-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the azetidinomethyl group: The azetidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2,6-dimethylbenzophenone with azetidine in the presence of a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production methods for 3’-Azetidinomethyl-2,6-dimethylbenzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-2,6-dimethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.
Substitution: The azetidinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include benzhydrol derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzophenones.
Scientific Research Applications
3’-Azetidinomethyl-2,6-dimethylbenzophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2,6-dimethylbenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidinomethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzophenone: Lacks the azetidinomethyl group, resulting in different chemical properties and reactivity.
3’-Aminomethyl-2,6-dimethylbenzophenone: Contains an aminomethyl group instead of an azetidinomethyl group, leading to variations in biological activity and chemical behavior.
3’-Hydroxymethyl-2,6-dimethylbenzophenone: Features a hydroxymethyl group, which can influence its solubility and reactivity.
Uniqueness
3’-Azetidinomethyl-2,6-dimethylbenzophenone is unique due to the presence of the azetidinomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other benzophenone derivatives.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-6-3-7-15(2)18(14)19(21)17-9-4-8-16(12-17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCCUHENJHDHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643259 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-75-0 |
Source
|
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2,6-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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